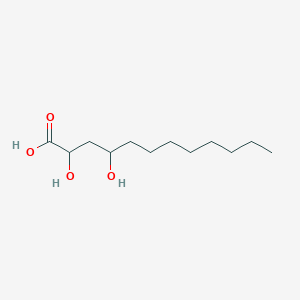

2,4-Dihydroxydodecanoic acid

Description

Structure

3D Structure

Properties

CAS No. |

926036-55-7 |

|---|---|

Molecular Formula |

C12H24O4 |

Molecular Weight |

232.32 g/mol |

IUPAC Name |

2,4-dihydroxydodecanoic acid |

InChI |

InChI=1S/C12H24O4/c1-2-3-4-5-6-7-8-10(13)9-11(14)12(15)16/h10-11,13-14H,2-9H2,1H3,(H,15,16) |

InChI Key |

CVKILTOOJREPAU-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCC(CC(C(=O)O)O)O |

Origin of Product |

United States |

Occurrence and Isolation of Dihydroxydodecanoic Acid Isomers from Natural Sources

Isolation Strategies from Biological Matrices

The extraction and purification of dihydroxydodecanoic acid isomers from biological materials require multi-step strategies tailored to the specific source and the chemical properties of the target molecules. The general approach involves initial extraction from the matrix, followed by chromatographic separation and purification.

Microbial Sources and Fermentation Broths

Endophytic microorganisms have been identified as a source of novel bioactive secondary metabolites, including hydroxy fatty acids. nih.gov The cultivation of these microbes in fermentation broths allows for the production of these compounds, which can then be isolated.

A notable example involves the endophytic yeast Aureobasidium pullulans AJF1, isolated from the flowers of the medicinal plant Aconitum carmichaeli. Large-scale culture of this yeast followed by solvent extraction of the fermentation broth yielded several dihydroxydecanoic acid derivatives (a related C10 fatty acid). The isolation process involved extensive chemical investigation of the extracts to identify and purify the target compounds. nih.gov

The general workflow for isolating fatty acids from fermentation broths begins after the fermentation process is complete. The broth, a complex mixture containing microbial cells, residual nutrients, the target acid, and other metabolic byproducts, must be processed. researchgate.netnih.gov The first step is typically the removal of microbial biomass, which can be achieved efficiently through methods like microfiltration. researchgate.netresearchgate.net Subsequent purification steps often involve liquid-liquid extraction or the use of ion-exchange resins to separate the desired organic acids from the aqueous broth. nih.govjmb.or.kr

Plant and Animal Tissue Extracts (e.g., Royal Jelly constituents, Plant Cutin components)

Royal Jelly: Royal jelly, a secretion from honeybees (Apis mellifera), is a rich source of unusual fatty acids, including several dihydroxy fatty acid isomers. nih.govnih.gov While 10-hydroxy-2-decenoic acid is the major lipid component, detailed analyses have revealed the presence of various chiral dihydroxy acids. nih.govnih.gov Among these, isomers of dihydroxydodecanoic acid have been identified. For instance, 3,11-dihydroxydodecanoic acid has been isolated from royal jelly. nih.gov Another study identified (R)-3,10-dihydroxydecanoic acid as a constituent. semanticscholar.org The isolation of these compounds from the complex lipid fraction of royal jelly requires sophisticated separation techniques to resolve the different isomers. nih.govresearchgate.net

Plant Cutin: Plant cutin is the primary structural component of the plant cuticle, a protective layer on the aerial parts of plants. nih.gov It is a biopolyester composed mainly of cross-linked oxygenated fatty acids, typically with C16 and C18 chain lengths. nih.govtandfonline.com While C16 and C18 dihydroxy acids like 10,16-dihydroxyhexadecanoic acid are the most abundant and well-studied cutin monomers, the methodologies for their isolation are applicable to other dihydroxy fatty acids. nih.govnih.govmdpi.com

The isolation process from plant cutin begins with the depolymerization of the insoluble cutin matrix. This is typically achieved by saponification (base hydrolysis), which cleaves the ester bonds and releases the constituent monomeric hydroxy acids. nih.govcore.ac.uk Following hydrolysis, the mixture of fatty acids is extracted and subjected to chromatographic techniques to separate the dihydroxy acids from other components like monohydroxy acids and dicarboxylic acids. nih.gov

Table 1: Examples of Dihydroxy Fatty Acid Isomers Isolated from Natural Sources

| Compound Name | Natural Source | Reference |

| 3,11-Dihydroxydodecanoic acid | Royal Jelly (Apis mellifera) | nih.gov |

| (R)-3,10-Dihydroxydecanoic acid | Royal Jelly (Apis mellifera) | semanticscholar.org |

| (3R,5R)-3,5-Dihydroxydecanoic acid | Aureobasidium pullulans (Endophytic Yeast) | nih.gov |

| 10,16-Dihydroxyhexadecanoic acid | Plant Cutin (e.g., Tomato) | nih.govmdpi.com |

| 9,16-Dihydroxyhexadecanoic acid | Plant Cutin | uliege.be |

Challenges in Isolation and Purification of Dihydroxy Fatty Acids

The isolation and purification of dihydroxy fatty acids from complex biological matrices are fraught with challenges owing to their physicochemical properties and their occurrence in trace amounts alongside structurally similar compounds.

Low Abundance: Dihydroxy fatty acids are often present at very low concentrations in biological tissues and fluids, making their detection and isolation difficult. mdpi.comnih.gov

Complex Biological Matrix: These acids are embedded in intricate matrices containing a vast array of other lipids (e.g., non-hydroxy fatty acids, phospholipids (B1166683), sterols) and non-lipid components, which interfere with extraction and purification. schebb-web.denih.gov In the case of plant cutin, the monomers are chemically bound within a polyester (B1180765) network, necessitating a harsh chemical hydrolysis step for their release. uliege.beembrapa.br

Structural Similarity: A significant challenge is the separation of closely related isomers (both positional and stereo-isomers) which have very similar physical and chemical properties. nih.gov For example, plant cutin often contains a mixture of 9,16- and 10,16-dihydroxyhexadecanoic acid. mdpi.com

Chemical Properties: The presence of two hydroxyl groups and a carboxylic acid function imparts a broad polarity range, complicating extraction. schebb-web.de These functional groups also make the molecules prone to degradation during sample processing. schebb-web.de Furthermore, the free hydroxyl and carboxyl groups can cause streaking during thin-layer chromatography (TLC), hindering separation. This can sometimes be overcome by using plates treated with potassium oxalate. nih.gov

Overcoming these challenges requires a multi-step purification strategy, as summarized in the table below. The process often starts with either liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate a crude lipid fraction. mdpi.comnih.gov This is followed by various forms of chromatography to separate fatty acids based on the number of hydroxyl groups. umich.edugerli.com Finally, for analytical purposes, the acids are often derivatized to their more volatile methyl esters (FAMEs), and the hydroxyl groups are silylated to facilitate analysis by gas chromatography-mass spectrometry (GC-MS). embrapa.br

Table 2: Challenges and Strategies in the Purification of Dihydroxy Fatty Acids

| Challenge | Consequence | Mitigation Strategy | Reference |

| Low Concentration | Difficult to detect and obtain sufficient quantities for analysis. | Use of sensitive analytical techniques (e.g., LC-MS); processing large amounts of source material; pre-concentration steps like SPE. | mdpi.comnih.gov |

| Complex Matrix | Co-extraction of interfering compounds (other lipids, pigments, etc.). | Initial hydrolysis (for polymers like cutin); selective extraction (LLE, SPE); multiple chromatographic steps. | schebb-web.denih.govembrapa.br |

| Isomer Co-existence | Difficulty in separating positional isomers and stereoisomers. | High-resolution chromatography (e.g., HPLC, GC); chiral chromatography for stereoisomers. | nih.gov |

| Physicochemical Properties | Prone to degradation; poor chromatographic behavior (e.g., streaking on TLC). | Use of antioxidants during extraction; derivatization to methyl esters (FAMEs) and silyl (B83357) ethers (TMS); specialized TLC plates (e.g., oxalate-treated silica). | schebb-web.deembrapa.brnih.govgerli.com |

Structural Elucidation and Stereochemical Characterization of Dihydroxydodecanoic Acid Isomers

Advanced Spectroscopic Techniques for Structural Determination

Modern analytical chemistry offers a powerful arsenal (B13267) for the unambiguous identification of complex organic molecules from natural or synthetic sources. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Resolution Mass Spectrometry (HRMS), and Electron Diffraction (ED) are indispensable in this pursuit. datanose.nl The application of these techniques is critical for distinguishing between various positional isomers of dihydroxydodecanoic acid, where the hydroxyl groups are located at different positions on the twelve-carbon chain.

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic compounds in solution. It provides detailed information about the carbon-hydrogen framework of a molecule.

One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, are fundamental for determining the basic structure of a molecule.

¹H NMR Spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For a compound like 2,4-dihydroxydodecanoic acid, the ¹H NMR spectrum would be expected to show distinct signals for the protons attached to the hydroxyl-bearing carbons (C2 and C4), the protons of the long alkyl chain, and the terminal methyl group. The chemical shifts (δ) of the protons on the hydroxylated carbons would typically appear in the range of δ 3.5-4.5 ppm. The large number of methylene (B1212753) protons in the alkyl chain would likely result in a complex, overlapping multiplet in the δ 1.2-1.6 ppm region.

¹³C NMR Spectroscopy reveals the number of chemically non-equivalent carbon atoms in a molecule. For this compound, one would expect to see 12 distinct signals in the ¹³C NMR spectrum, unless there is accidental overlap. The carbon atom of the carboxylic acid group is the most deshielded, typically appearing at δ 170-180 ppm. libretexts.org The carbons bearing the hydroxyl groups (C2 and C4) would resonate in the δ 60-80 ppm range. The remaining aliphatic carbons of the dodecanoic acid chain would appear in the upfield region of the spectrum (δ 10-40 ppm).

Interactive Data Table: Expected ¹³C NMR Chemical Shifts for this compound (Hypothetical, based on related compounds)

| Carbon Atom | Expected Chemical Shift (ppm) | Multiplicity (from APT/DEPT) |

| C1 (COOH) | 170-180 | C |

| C2 (CH-OH) | 65-75 | CH |

| C3 (CH₂) | 35-45 | CH₂ |

| C4 (CH-OH) | 65-75 | CH |

| C5-C11 (CH₂) | 20-35 | CH₂ |

| C12 (CH₃) | 10-15 | CH₃ |

Note: These are estimated values. Actual chemical shifts can vary based on solvent and stereochemistry.

Two-dimensional NMR experiments are crucial for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu For this compound, COSY would show correlations between H2 and H3, H3 and H4, and so on along the carbon chain, helping to piece together the sequence of methylene and methine groups.

HSQC (Heteronuclear Single Quantum Coherence) : HSQC correlates protons directly to the carbons they are attached to. columbia.edu This allows for the unambiguous assignment of each proton signal to its corresponding carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) : This powerful technique reveals correlations between protons and carbons that are two or three bonds away. columbia.edu For example, the proton at C2 would show an HMBC correlation to the carboxylic carbon C1, and to C3 and C4, confirming the placement of the hydroxyl group at the C2 position. Similarly, correlations from H4 to C2, C3, C5, and C6 would confirm the C4-hydroxyl position.

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY identifies protons that are close to each other in space, which is critical for determining the relative stereochemistry of the chiral centers (C2 and C4). By observing NOE cross-peaks between specific protons, the spatial orientation of the substituents on the stereocenters can be deduced.

In a study on dihydroxydecanoic acid derivatives, the combined use of COSY, HSQC, and HMBC was essential in establishing the complete structure and connectivity of the molecules. researchgate.net

While less common for this class of compounds compared to solution-state NMR, solid-state NMR (ssNMR) can provide valuable information about the structure and dynamics of molecules in the solid phase. This is particularly useful for studying crystalline or microcrystalline samples where single-crystal X-ray diffraction is not feasible. ssNMR can reveal details about the packing of molecules in a crystal lattice and the conformation of the alkyl chains.

Mass spectrometry is a key technique for determining the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate mass measurement of the parent ion, which allows for the determination of the elemental composition. For this compound (C₁₂H₂₄O₄), the expected monoisotopic mass is 232.167459 g/mol . epa.gov HRMS can confirm this elemental formula, distinguishing it from other molecules with the same nominal mass.

Tandem Mass Spectrometry (MS/MS) involves the fragmentation of a selected parent ion to produce a characteristic pattern of daughter ions. This fragmentation pattern provides structural information. For dihydroxy fatty acids, common fragmentation pathways include the loss of water (H₂O) from the hydroxyl groups and cleavage of the carbon-carbon bonds adjacent to the hydroxyl groups. A study on royal jelly utilized LC-HRMS to detect various regio-isomers of dihydroxydodecanoic acid, demonstrating the power of this technique in separating and identifying isomers in a complex mixture. nih.gov The fragmentation patterns observed in the MS/MS spectra are unique to the position of the hydroxyl groups, thus enabling the differentiation of isomers like 2,4-, 3,5-, or 10,11-dihydroxydodecanoic acid. For example, the fragmentation of 3,10-dihydroxydecanoic acid has been documented, providing a reference for how such molecules behave in MS/MS analysis. mdpi.comresearchgate.net

Interactive Data Table: Expected HRMS Fragmentation for this compound

| Precursor Ion [M-H]⁻ (m/z) | Fragment Ion (m/z) | Neutral Loss | Structural Interpretation |

| 231.1596 | 213.1491 | H₂O | Loss of a water molecule |

| 231.1596 | 195.1385 | 2H₂O | Loss of two water molecules |

| 231.1596 | 171.1436 | C₂H₄O₂ | Cleavage between C2-C3 with H-rearrangement |

| 231.1596 | 129.0915 | C₅H₁₀O₂ | Cleavage between C4-C5 with H-rearrangement |

Note: These are predicted fragmentation patterns. Actual observed fragments can vary based on instrumentation and conditions.

Electron diffraction is a technique used to determine the structure of crystalline materials, similar to X-ray diffraction, but using a beam of electrons instead of X-rays. ED is particularly suited for studying very small or microcrystalline samples that are not large enough for single-crystal X-ray analysis. For long-chain fatty acids, ED has been used to study the packing and orientation of molecules in thin layers and films. rsc.org This technique can provide information on the unit cell dimensions and the arrangement of the hydrocarbon chains. aip.org While specific ED studies on this compound are not documented, the technique remains a viable option for characterizing its solid-state structure if suitable microcrystalline samples can be prepared.

Two-Dimensional (2D) NMR (e.g., COSY, HSQC, HMBC, NOESY)

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS)

Stereochemical Assignment Methodologies

The determination of the precise three-dimensional arrangement of atoms in dihydroxydodecanoic acid isomers is fundamental to understanding their chemical and biological properties. Various methodologies are employed to assign the stereochemistry at the chiral centers, C2 and C4. These techniques involve separating enantiomers and elucidating the absolute and relative configurations of the hydroxyl groups.

Chiral Resolution Techniques and Diastereomeric Salt Formation

Chiral resolution is the process of separating a racemic mixture, which contains equal amounts of two enantiomers, into its individual, enantiomerically pure components. libretexts.org Since enantiomers possess identical physical properties such as melting point, boiling point, and solubility, their direct separation is challenging. libretexts.orglibretexts.org The most common strategy to overcome this is to convert the pair of enantiomers into a pair of diastereomers. wikipedia.org Diastereomers, unlike enantiomers, have different physical properties and can therefore be separated by conventional methods like fractional crystallization. wikipedia.orglibretexts.org

For a carboxylic acid like this compound, this is typically achieved by reacting the racemic acid with an enantiomerically pure chiral base. libretexts.org This acid-base reaction forms a mixture of two diastereomeric salts. libretexts.org For instance, reacting a racemic mixture of (2R,4R)- and (2S,4S)-dihydroxydodecanoic acid with a single enantiomer of a chiral amine, such as (R)-1-phenylethanamine, would yield two different diastereomeric salts: [(2R,4R)-acid • (R)-base] and [(2S,4S)-acid • (R)-base].

These diastereomeric salts possess different solubilities, allowing one to be selectively crystallized from a suitable solvent. libretexts.org Once the diastereomers are separated by crystallization, the original enantiomerically pure acid can be recovered by treating the separated salt with a strong acid to break the ionic bond. libretexts.org

Commonly used chiral resolving agents for acidic compounds include naturally occurring alkaloids and synthetic amines. libretexts.orglibretexts.org An attempt to resolve threo-4,5-dihydroxydodecanoic acid, a related compound, was made using brucine (B1667951) in aqueous acetone (B3395972) and ethanol; however, the resulting diastereomeric salt was not crystalline, and the resolution was not achieved. cdnsciencepub.com

| Resolving Agent | Type | Commonly Used For |

|---|---|---|

| Brucine | Chiral Base (Alkaloid) | Racemic Acids |

| Strychnine | Chiral Base (Alkaloid) | Racemic Acids |

| Quinine | Chiral Base (Alkaloid) | Racemic Acids |

| (R)- or (S)-1-Phenylethanamine | Chiral Base (Synthetic) | Racemic Acids |

| (+)-Tartaric Acid | Chiral Acid | Racemic Bases |

| (-)-Mandelic Acid | Chiral Acid | Racemic Bases |

Chemical Derivatization for Absolute Configuration (e.g., Modified Mosher's Method)

Once an enantiomer is isolated, determining its absolute configuration (the actual R or S designation at each chiral center) is crucial. The modified Mosher's method is a powerful NMR spectroscopic technique for elucidating the absolute configuration of chiral secondary alcohols. umn.edunih.gov The method involves derivatizing the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), often used as its more reactive acid chloride (MTPA-Cl). umn.edu

The reaction of the chiral alcohol (e.g., an enantiomer of this compound, after protecting the carboxylic acid) with (R)-MTPA-Cl and (S)-MTPA-Cl in two separate experiments produces a pair of diastereomeric MTPA esters. umn.eduresearchgate.net Due to the anisotropic effect of the phenyl group in the MTPA reagent, the protons located near the newly formed chiral ester center will experience different magnetic environments in the two diastereomers. nih.gov This results in different chemical shifts (δ) in their ¹H NMR spectra. nih.gov

By analyzing the differences in these chemical shifts (Δδ = δS - δR) for protons on either side of the carbinol center, the absolute configuration can be assigned. researchgate.net In the widely accepted model, for an (R)-alcohol, protons on one side of the carbinol will have a positive Δδ value, while those on the other side will have a negative Δδ value. The reverse is true for an (S)-alcohol. This method has been successfully applied to determine the absolute configurations of various related hydroxy fatty acids, such as 3,11-dihydroxydodecanoic acid and (3R,5R)-3,5-dihydroxydecanoic acid, isolated from natural sources like royal jelly. nih.govmdpi.com

| Proton Location Relative to Carbinol | Δδ (δS-ester - δR-ester) for (R)-Alcohol | Δδ (δS-ester - δR-ester) for (S)-Alcohol | Inferred Configuration |

|---|---|---|---|

| Protons "to the right" of carbinol in planar projection | + (Positive) | - (Negative) | Based on consistent sign pattern |

| Protons "to the left" of carbinol in planar projection | - (Negative) | + (Positive) |

Acetonide Derivatization for Relative Configuration

Determining the relative configuration (e.g., syn or anti, erythro or threo) between two stereocenters is another critical aspect of structural elucidation. For molecules with 1,2- or 1,3-diol functionalities, such as this compound, derivatization to form a cyclic acetal, specifically an acetonide (by reacting with acetone), is a common and effective strategy. cdnsciencepub.commdpi.com

The formation of a five-membered (for 1,2-diols) or six-membered (for 1,3-diols) dioxolane or dioxane ring locks the molecule into a more rigid conformation. cdnsciencepub.commdpi.com This conformational rigidity allows for more definitive analysis using NMR spectroscopy, particularly through the measurement of coupling constants (J-values) and Nuclear Overhauser Effect (NOE) correlations. mdpi.com

For a 1,3-diol like this compound, the resulting six-membered acetonide ring will adopt a chair-like conformation. The relative stereochemistry of the two hydroxyl groups determines the orientation of the substituents on this ring.

A syn (or cis) relationship between the substituents on the ring generally results in one axial and one equatorial orientation.

An anti (or trans) relationship typically results in either a diequatorial or a diaxial orientation.

By analyzing the coupling constants between the methine protons (H2 and H4) and the protons on the acetonide's methyl groups, and by observing NOE signals which indicate through-space proximity, the relative orientation of the substituents can be established, thus revealing the syn or anti relative configuration of the original diol. mdpi.commdpi.com This method was used in conjunction with Mosher's analysis to establish the stereochemistry of (3R,5R)-3,5-dihydroxydecanoic acid. mdpi.com

| Relative Stereochemistry | Expected Conformation | Key NMR Observables |

|---|---|---|

| syn | Chair conformation with substituents likely axial/equatorial | Characteristic coupling constants (J-values) for H2/H4. Specific NOE correlations between axial/equatorial protons. |

| anti | Chair conformation with substituents likely diequatorial (more stable) | Different set of J-values for H2/H4. Absence of certain NOE signals expected for the syn isomer. |

Biosynthetic Pathways and Enzymatic Transformations of Dihydroxydodecanoic Acid

De Novo Biosynthesis of Dihydroxy Fatty Acid Precursors

The biosynthesis of dihydroxy fatty acid precursors is a fundamental biological process. It begins with the de novo synthesis of fatty acids, which serves as the foundation for more complex molecules. In plants and bacteria, this process is well-understood and involves the coordinated action of several enzymes to build the hydrocarbon chain of fatty acids. These fatty acids can then undergo various modifications, including hydroxylation, to form dihydroxy fatty acids. nih.gov The initial fatty acid precursors are essential for the subsequent enzymatic transformations that lead to the production of dihydroxydodecanoic acid.

In some organisms, the production of dihydroxy fatty acids is linked to the metabolism of more complex lipids. For example, in the seeds of Orychophragmus violaceus, unique 24-carbon dihydroxy fatty acids are synthesized through a 'discontinuous elongation' process. nih.govresearchgate.net While this example pertains to longer-chain fatty acids, it highlights the diverse strategies that organisms employ to produce dihydroxy fatty acid precursors. The study of these pathways provides insight into the potential for engineering novel biosynthetic routes for producing specific dihydroxy fatty acids. nih.govresearchgate.net

Specific Enzymatic Hydroxylation Processes

The introduction of hydroxyl groups onto the fatty acid chain is a critical step in the formation of dihydroxydodecanoic acid. This is achieved through the action of various hydroxylating enzymes, each with specificities for different positions on the fatty acid backbone.

Cytochrome P450 monooxygenases (CYPs) are a versatile family of enzymes known for their ability to hydroxylate a wide range of substrates, including fatty acids. rsc.orgresearchgate.net The CYP152 family, in particular, contains peroxygenases that utilize hydrogen peroxide to drive hydroxylation reactions. nih.govproteopedia.orgresearchgate.netebi.ac.uk

A notable example is CYP152K6 from Bacillus methanolicus. nih.govproteopedia.orgresearchgate.netebi.ac.uk This enzyme has been shown to hydroxylate dodecanoic acid at the C2 and C3 positions. nih.govproteopedia.orgresearchgate.netebi.ac.uk The primary product of this reaction is 2-hydroxydodecanoic acid. nih.govproteopedia.orgresearchgate.netebi.ac.uk Subsequently, CYP152K6 can further hydroxylate 2-hydroxydodecanoic acid at the C3 position to produce 2,3-dihydroxydodecanoic acid. nih.govproteopedia.orgresearchgate.netebi.ac.uk Interestingly, the enzyme does not catalyze the 2-hydroxylation of 3-hydroxydodecanoic acid, indicating a specific reaction sequence for the formation of the dihydroxy product. nih.govebi.ac.uk This regioselectivity is a key feature of CYP-mediated hydroxylations. d-nb.info

The general mechanism of CYP-catalyzed hydroxylation involves the activation of molecular oxygen, but peroxygenases like CYP152K6 utilize a peroxide-dependent shunt pathway. nih.gov The catalytic efficiency of these enzymes can be influenced by various factors, including the specific CYP isoform, the presence of redox partners, and the reaction conditions. nih.govnih.gov

Table 1: Products of CYP152K6 activity on dodecanoic acid

| Substrate | Primary Product | Secondary Dihydroxy Product |

|---|---|---|

| Dodecanoic acid | 2-hydroxydodecanoic acid | 2,3-dihydroxydodecanoic acid |

| 2-hydroxydodecanoic acid | - | 2,3-dihydroxydodecanoic acid |

| 3-hydroxydodecanoic acid | No reaction | - |

This table summarizes the sequential hydroxylation of dodecanoic acid by the enzyme CYP152K6, as reported in the literature. nih.govproteopedia.orgresearchgate.netebi.ac.uk

Another significant pathway for the formation of dihydroxy fatty acids involves a two-step enzymatic process catalyzed by epoxygenases and epoxide hydrolases. researchgate.netd-nb.infomdpi.com

First, an epoxygenase, often a cytochrome P450 enzyme, introduces an epoxide ring across a double bond in an unsaturated fatty acid precursor. researchgate.netd-nb.infonih.govresearchgate.net This reaction converts an unsaturated fatty acid into a fatty acid epoxide. For the synthesis of dihydroxydodecanoic acid, this would require an unsaturated dodecenoic acid as the starting substrate.

Following the formation of the epoxide, an epoxide hydrolase (EH) catalyzes the hydrolysis of the epoxide ring, adding a molecule of water to form a vicinal diol, where the two hydroxyl groups are on adjacent carbon atoms. researchgate.netd-nb.infomdpi.com Both soluble epoxide hydrolase (sEH) and microsomal epoxide hydrolase (mEH) can perform this function, with sEH generally being the major enzyme for the hydrolysis of fatty acid epoxides. mdpi.com This pathway has been successfully demonstrated for the in vitro synthesis of 9,10-dihydroxyhexadecanoic acid using a combination of a fatty acid desaturase, an epoxygenase, and an epoxide hydrolase. d-nb.infonih.gov

Peroxisomes are cellular organelles that play a crucial role in fatty acid metabolism, including alpha-oxidation. nih.govidexlab.comnih.govlibretexts.orgnepjol.info This pathway is primarily involved in the degradation of branched-chain fatty acids, but it also involves hydroxylation steps that are relevant to the formation of dihydroxy fatty acids. nih.govidexlab.comnepjol.info

The alpha-oxidation process begins with the hydroxylation of the alpha-carbon (C2) of a fatty acyl-CoA by a hydroxylase. nih.govidexlab.comnepjol.info This creates a 2-hydroxy fatty acid intermediate. While the primary role of alpha-oxidation is degradative, the initial hydroxylation step is a key enzymatic transformation that can produce a precursor for a dihydroxy fatty acid. Further oxidation and other enzymatic modifications within the peroxisome could potentially lead to the formation of dihydroxydodecanoic acids, although this is less commonly reported than the cytochrome P450 and epoxygenase pathways.

Epoxygenase and Epoxide Hydrolase Catalysis

Genetic Regulation and Enzyme Engineering for Dihydroxy Fatty Acid Production

The production of dihydroxy fatty acids can be enhanced and modified through genetic regulation and enzyme engineering. mdpi.comdtu.dk Understanding the genetic networks that control the expression of the biosynthetic enzymes is crucial for manipulating the output of these pathways.

Integrative metabolomic and transcriptomic analyses have been used to identify transcription factors (such as bHLH, B3, HD-ZIP, and MYB families) that potentially regulate the biosynthesis of dihydroxy fatty acids in plants. nih.govresearchgate.net By upregulating or downregulating these regulatory genes, it may be possible to increase the production of specific dihydroxy fatty acids. nih.govresearchgate.net

Metabolic Fates and Degradation Pathways of Dihydroxydodecanoic Acid Analogues

Beta-Oxidation of Dihydroxy Fatty Acids in Biological Systems

Beta-oxidation is the principal catabolic process for breaking down fatty acids to produce energy. wikipedia.orgjackwestin.com This process typically occurs in the mitochondria for most dietary fatty acids and in peroxisomes for specific substrates like very-long-chain fatty acids (VLCFAs) and certain branched-chain fatty acids. nih.govpnas.orgmedscape.comnih.gov

For a fatty acid like 2,4-dihydroxydodecanoic acid, the standard mitochondrial beta-oxidation pathway is impeded. The presence of a hydroxyl group on the alpha-carbon (C-2) prevents the initial dehydrogenation step catalyzed by acyl-CoA dehydrogenase, which forms a double bond between the alpha and beta carbons. wikipedia.orgmolbiolcell.org Therefore, modifications are necessary before the carbon chain can be shortened via beta-oxidation.

Peroxisomes are equipped to handle a more diverse range of fatty acid structures, including those that are poor substrates for mitochondrial oxidation. nih.govnih.govlibretexts.org Peroxisomal beta-oxidation differs from the mitochondrial pathway, notably in the first enzymatic step, where an acyl-CoA oxidase transfers electrons directly to oxygen, producing hydrogen peroxide (H₂O₂). libretexts.org While peroxisomes can oxidize VLCFAs and the bile acid precursors di- and trihydroxycholestanoic acid (DHCA and THCA), the degradation of a dihydroxy fatty acid like this compound would likely require initial processing through other pathways, such as alpha-oxidation, to remove the blocking alpha-hydroxyl group before the remaining chain can undergo beta-oxidation. pnas.orgmedscape.comfrontiersin.org Once shortened and modified, the resulting acyl-CoA intermediates can be transported to the mitochondria for complete oxidation. libretexts.orgfrontiersin.org

Table 1: Comparison of Key Features of Mitochondrial and Peroxisomal Beta-Oxidation

| Feature | Mitochondrial Beta-Oxidation | Peroxisomal Beta-Oxidation |

| Primary Location | Mitochondria nih.gov | Peroxisomes nih.gov |

| Substrate Preference | Short, medium, and long-chain fatty acids | Very-long-chain fatty acids (VLCFAs), branched-chain fatty acids, di- and trihydroxycholestanoic acid pnas.orgmedscape.com |

| First Enzyme | Acyl-CoA Dehydrogenase nih.gov | Acyl-CoA Oxidase (ACOX) libretexts.orgfrontiersin.org |

| Electron Acceptor | FAD wikipedia.org | O₂ (producing H₂O₂) libretexts.org |

| Energy Yield | Complete oxidation to CO₂ and H₂O, high ATP yield frontiersin.org | Chain shortening only; products are exported to mitochondria for complete oxidation libretexts.orgfrontiersin.org |

| Induction | Generally constitutive | Inducible by high-fat diets and certain drugs |

Alpha-Oxidation and Chain Shortening of Hydroxylated Fatty Acids

Alpha-oxidation is a crucial metabolic pathway for fatty acids that cannot directly enter beta-oxidation due to substitution at the beta-carbon, such as phytanic acid, or hydroxylation at the alpha-carbon. wikipedia.orgnepjol.infobyjus.com This process, which occurs in peroxisomes, involves the removal of a single carbon atom from the carboxyl end of the fatty acid. medscape.comwikipedia.org

Given the structure of this compound, with its hydroxyl group at the C-2 position, alpha-oxidation represents a primary and direct route for its degradation. The pathway for 2-hydroxy straight-chain fatty acids is well-documented and proceeds through several key steps. molbiolcell.orgcore.ac.uk

The established steps for the alpha-oxidation of a 2-hydroxy fatty acid are as follows:

Activation: The fatty acid is first activated to its coenzyme A (CoA) derivative, 2-hydroxyacyl-CoA. This step requires ATP and CoA. nepjol.infocore.ac.uk

Cleavage: The key enzyme, 2-hydroxyacyl-CoA lyase (HACL), which is dependent on thiamin pyrophosphate (TPP), cleaves the bond between the C-1 and C-2 carbons. nih.govportlandpress.com In mammals, two forms exist, HACL1 and HACL2. molbiolcell.orgnih.gov HACL1 is known to act on 2-hydroxy long-chain fatty acids. nih.govportlandpress.comuniprot.org This reaction produces formyl-CoA and a fatty aldehyde that is one carbon shorter than the original fatty acid. portlandpress.com

Oxidation: The resulting (n-1) fatty aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase, a reaction that requires NAD⁺. wikipedia.orgbyjus.com

The newly formed (n-1) fatty acid, now lacking the alpha-hydroxyl block, can subsequently be activated to its acyl-CoA form and enter the beta-oxidation pathway for further degradation. byjus.com Some fungal peroxygenases have also been shown to catalyze a similar one-carbon chain shortening of fatty acids, proceeding through the generation of an α-hydroxy acid intermediate which is then decarboxylated. nih.govd-nb.inforesearchgate.net

Integration into Complex Lipid Metabolism

Beyond catabolic degradation, hydroxylated fatty acids are important structural components of more complex lipids, particularly sphingolipids and, to a lesser extent, phospholipids (B1166683). mdpi.comwikipedia.org The presence of hydroxyl groups alters the biophysical properties of these lipids and the membranes they are part of. nih.govnih.gov

2-hydroxy fatty acids are found almost exclusively as N-acyl chains within the ceramide portion of various sphingolipids, such as cerebrosides and sulfatides, which are abundant in the myelin sheath of nerves. core.ac.ukmdpi.com The synthesis of these 2-hydroxy sphingolipids involves the enzyme fatty acid 2-hydroxylase (FA2H), which introduces the hydroxyl group onto a fatty acyl-CoA. mdpi.com Subsequently, ceramide synthases can use this 2-hydroxy acyl-CoA to form a 2-hydroxy-dihydroceramide. mdpi.com It is plausible that this compound, or a derivative, could be a substrate for these enzymes and become incorporated into cellular sphingolipids.

Hydroxylated fatty acids can also be incorporated into phospholipids. nih.gov For example, the synthetic antitumor fatty acid 2-hydroxyoleic acid is known to be integrated into phospholipids, which then permanently alters membrane characteristics. nih.gov The hydroxyl groups can affect membrane fluidity, compactness, and the propensity to form non-lamellar structures. nih.govnih.gov Fatty acids esterified within phospholipids are in a dynamic state of exchange with the free acyl-CoA pool in a process known as "acyl editing," which allows for their modification and subsequent removal for other metabolic purposes. oup.com

Comparative Metabolic Studies with Related Hydroxy Fatty Acids

The metabolic pathways of this compound can be contextualized by comparing them to the known metabolism of other naturally occurring hydroxy fatty acids.

2-Hydroxy Long-Chain Fatty Acids: As discussed, these are primarily degraded via alpha-oxidation. nih.govportlandpress.com They are also key components of sphingolipids in the brain. mdpi.com

Dihydroxy Fatty Acids from Polyunsaturated Fatty Acids (PUFAs): Dihydroxy metabolites derived from PUFAs like arachidonic acid (e.g., dihydroxyeicosatrienoic acids, DiHETrEs) are produced via the cytochrome P450 (CYP) epoxygenase and soluble epoxide hydrolase (sEH) pathways. acs.orgjst.go.jp These metabolites are potent signaling molecules involved in inflammation and have been linked to neurodevelopmental processes. jst.go.jpnih.gov Their metabolism involves further enzymatic degradation, but their primary role appears to be in cell signaling rather than energy production.

Medium-Chain Hydroxy Fatty Acids in Royal Jelly: Royal jelly contains unique fatty acids such as 10-hydroxy-2-decenoic acid and 10-hydroxydecanoic acid. Studies in humans have shown that these are absorbed and metabolized into dicarboxylic acids (like sebacic acid) via omega-oxidation pathways, followed by beta-oxidation. rsc.orgrsc.org This suggests that omega-oxidation could be an alternative or concurrent pathway for this compound.

Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs): These are a class of bioactive lipids where a fatty acid is esterified to a hydroxy fatty acid. nih.gov Their levels are influenced by diet and they have anti-inflammatory and anti-diabetic properties. nih.govfrontiersin.org They are synthesized endogenously and are hydrolyzed by several enzymes, including adipose triglyceride lipase (B570770) (ATGL). nih.gov This highlights another potential metabolic fate where this compound could serve as a backbone for esterification.

Table 2: Comparative Overview of Hydroxy Fatty Acid Metabolism

| Fatty Acid Type | Example(s) | Primary Metabolic Pathway(s) | Key Biological Role(s) |

|---|---|---|---|

| 2-Hydroxy Fatty Acids | 2-Hydroxystearic acid | Alpha-oxidation nih.govportlandpress.com | Structural component of sphingolipids mdpi.com |

| Dihydroxy PUFA Metabolites | Dihydroxyeicosatrienoic acids (DiHETrEs) | CYP/sEH pathway formation acs.org | Cell signaling, inflammation jst.go.jpnih.gov |

| Omega-Hydroxy Medium-Chain Fatty Acids | 10-Hydroxydecanoic acid | Omega-oxidation, Beta-oxidation rsc.orgrsc.org | Bioactive components of royal jelly |

| Predicted for this compound | N/A | Alpha-oxidation, potential Beta- and Omega-oxidation | Unknown; likely catabolic substrate and potential lipid component |

Chemical Synthesis and Derivatization Strategies for 2,4 Dihydroxydodecanoic Acid

Total Synthesis Approaches for Dihydroxy Fatty Acids

While a specific total synthesis for 2,4-dihydroxydodecanoic acid is not extensively documented in the literature, the synthesis of other dihydroxy fatty acids provides a roadmap for its potential construction. These syntheses often involve the creation of key stereocenters and the careful introduction of hydroxyl groups.

General strategies for the total synthesis of dihydroxy fatty acids, such as maresin-L1 and protectin D1, often rely on multi-step sequences that utilize chiral building blocks and stereoselective reactions. nih.govrsc.org For instance, the synthesis of maresin-like lipid mediators has been achieved through a sequence involving the kinetic resolution of a racemic allylic alcohol by asymmetric epoxidation, followed by transformation to a γ-hydroxyenal derivative and a Wittig reaction to establish the desired Z-olefin geometry. nih.gov Another approach, used in the synthesis of a protectin D1 derivative, employed a Sharpless enantioselective epoxidation to install an oxirane unit and Wittig coupling reactions to construct the carbon skeleton with the correct alkenyl configurations. mdpi.com

A common theme in these syntheses is the use of well-established stereoselective reactions to control the configuration of the hydroxyl-bearing carbons. The synthesis of glauconic acid, for example, utilized a syn-Evans aldol (B89426) reaction and an asymmetric 1,4-addition to set three contiguous stereocenters. rsc.org Similarly, the synthesis of (2S,3S)-4-fluorosphingosine and its ceramide analog involved a key asymmetric aldol reaction of a fluorinated aldehyde with an enantiopure iminoglycinate. nih.gov These methodologies could be adapted for the synthesis of this compound, likely starting from a dodecanoic acid derivative and employing stereoselective dihydroxylation or aldol-type reactions to introduce the C2 and C4 hydroxyl groups with the desired stereochemistry.

Regio- and Stereoselective Synthetic Methods for Hydroxylation

The selective introduction of hydroxyl groups onto a fatty acid backbone is a significant challenge in organic synthesis due to the presence of multiple, chemically similar C-H bonds. rsc.org Biocatalysis has emerged as a powerful tool to achieve high regio- and stereoselectivity in hydroxylation reactions under mild conditions. rsc.orgresearchgate.net

Cytochrome P450 enzymes (CYPs) are particularly adept at catalyzing the regioselective hydroxylation of fatty acids. researchgate.netd-nb.info For example, CYP152B1 from Sphingomonas paucimobilis can hydroxylate various fatty acids at the α-position. researchgate.net Enzyme engineering has been employed to alter the regioselectivity of these enzymes. By modifying the active site of CYP152A1 (P450Bsβ), researchers have been able to shift the preferred site of hydroxylation of decanoic acid from the α- to the β-position. d-nb.info

Fungal peroxygenases are another class of enzymes capable of selective fatty acid hydroxylation. d-nb.infonih.gov An engineered fungal peroxygenase has been developed for the highly regioselective ω-1 hydroxylation of fatty acids, demonstrating the potential to introduce hydroxyl groups at specific subterminal positions. d-nb.infonih.gov Lipoxygenases (LOXs) can also be used for the biocatalytic synthesis of dihydroxy fatty acids from polyunsaturated fatty acids through double dioxygenation reactions. nih.govresearchgate.netacs.orgresearchgate.net

Chemical methods for hydroxylation, while often less selective than enzymatic approaches, can also be employed. However, these methods typically require harsher reaction conditions and may lead to a mixture of products. rsc.org The development of catalysts for the selective oxidation of C-H bonds remains an active area of research.

Preparation of Functionalized Derivatives and Oligomers

The two hydroxyl groups and the carboxylic acid functionality of this compound provide multiple handles for chemical modification, allowing for the synthesis of a variety of derivatives for research and potential applications.

The carboxylic acid and hydroxyl groups of dihydroxy fatty acids are ideal for esterification and polymerization reactions. Fischer esterification, a classic method involving an acid catalyst, can be used to form esters from carboxylic acids and alcohols. numberanalytics.com Other methods, such as the Steglich esterification, use coupling agents to facilitate the reaction under milder conditions. numberanalytics.com These reactions can be used to create simple ester derivatives or to build up larger molecules.

The presence of both a hydroxyl and a carboxyl group in the same molecule allows for polycondensation reactions to form polyesters. frontiersin.orgfrontiersin.org For example, 10,16-dihydroxyhexadecanoic acid, a major component of tomato cuticle, has been polymerized using enzymatic and chemical catalysts. mdpi.comnih.govnih.gov Lipase-catalyzed polycondensation has been shown to be an effective method for producing polyesters from dihydroxy fatty acids. nih.gov The resulting polyesters can have linear or branched structures, depending on whether the secondary hydroxyl groups participate in the polymerization. frontiersin.orgnih.gov The properties of these biopolyesters can be tuned by copolymerizing the dihydroxy fatty acid with other monomers, such as dicarboxylic acids or diols. mdpi.comnih.gov

Table 1: Examples of Polymerization of Dihydroxy Fatty Acids

| Dihydroxy Fatty Acid | Catalyst/Method | Resulting Polymer | Reference |

|---|---|---|---|

| 10,16-Dihydroxyhexadecanoic acid | Lipase (B570770) CAL-B | Linear Polyester (B1180765) | nih.gov |

| 10,16-Dihydroxyhexadecanoic acid | Choline chloride·2ZnCl2 (Ionic Liquid) | Linear and Branched Polyesters | frontiersin.org |

| Aleuritic acid (9,10,16-trihydroxyhexadecanoic acid) | Melt-polycondensation | Cross-linked Polyhydroxyester | frontiersin.org |

The hydroxyl groups of this compound can be selectively oxidized to yield keto- or carboxylic acid derivatives. The choice of oxidizing agent and reaction conditions determines the outcome of the reaction. For example, pyridinium (B92312) chlorochromate (PCC) has been used to oxidize the secondary hydroxyl group of a protected 10,16-dihydroxyhexadecanoic acid derivative to a ketone. mdpi.comresearchgate.netsemanticscholar.org More vigorous oxidation conditions can convert the hydroxyl groups to carboxylic acids. The oxidation of both hydroxyl groups of 10,16-dihydroxyhexadecanoic acid has been shown to produce a dicarboxylic acid. mdpi.comresearchgate.net

These targeted oxidation reactions can be used to create a range of functionalized derivatives with different chemical properties. For instance, the conversion of a hydroxyl group to a ketone introduces a new reactive site into the molecule. The formation of dicarboxylic acids from dihydroxy fatty acids creates monomers that can be used in the synthesis of different types of polyesters. mdpi.com

In addition to esterification and oxidation, the functional groups of this compound can undergo a variety of other chemical transformations for research purposes. The hydroxyl groups can be protected using silyl (B83357) ethers, such as t-butyldimethylsilyl (TBS) ethers, to allow for selective reactions at other positions in the molecule. mdpi.comresearchgate.net These protecting groups can be removed under specific conditions to regenerate the hydroxyl groups.

The hydroxyl groups can also be converted to other functional groups. For example, they can be transformed into leaving groups, such as tosylates or mesylates, to facilitate nucleophilic substitution reactions. The carboxylic acid can be reduced to a primary alcohol or converted to an amide through reaction with an amine. These modifications allow for the synthesis of a diverse library of compounds based on the this compound scaffold, which can be used to probe biological systems or to develop new materials.

Advanced Analytical Methodologies for Detection and Quantification of Dihydroxydodecanoic Acid

Chromatographic Separations

Chromatographic techniques are central to the analysis of dihydroxy fatty acids, providing the necessary separation from complex matrix components and isomeric compounds before detection. The choice of technique often depends on the sample matrix, the concentration of the analyte, and the specific research question.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and well-established technique for the analysis of fatty acids, including dihydroxy species. oup.com However, due to their low volatility and polar nature, dihydroxy fatty acids require a chemical derivatization step prior to GC analysis. This process converts the polar hydroxyl and carboxyl groups into less polar, more volatile derivatives, making them amenable to gas chromatography.

A common derivatization procedure involves esterification of the carboxyl group (e.g., to a methyl ester) followed by silylation of the hydroxyl groups to form trimethylsilyl (B98337) (TMS) ethers. nih.govresearchgate.net The resulting trimethylsilyl ether methyl ester derivatives are sufficiently volatile for GC separation and produce characteristic fragmentation patterns upon electron ionization (EI) in the mass spectrometer. nih.govwiley.com

The electron ionisation mass spectra of these derivatives are often characterized by fragment ions resulting from the cleavage of the bond between the two vicinal trimethylsiloxy groups. nih.govresearchgate.net For instance, the analysis of various dihydroxy fatty acids has shown other significant fragment ions such as [M-15]⁺ (loss of a methyl group) and [M-31]⁺ (loss of a methoxy (B1213986) group). researchgate.netwiley.com This fragmentation is highly informative for determining the positions of the hydroxyl groups along the fatty acid chain. nih.govresearchgate.net GC-MS methodologies have been successfully applied to identify and quantify a range of dihydroxy fatty acids in complex samples like organic residues from archaeological pottery. nih.govresearchgate.netwiley.com

Table 1: GC-MS Derivatization and Key Ion Fragments for Dihydroxy Fatty Acids

| Parameter | Description | Source(s) |

| Derivatization Steps | Saponification, Esterification (e.g., methylation), Silylation (e.g., to form TMS ethers) | nih.gov, researchgate.net |

| Purpose of Derivatization | Increases volatility and thermal stability for GC analysis. | zenodo.org |

| Ionization Method | Electron Ionization (EI) | nih.gov, researchgate.net |

| Characteristic Fragments | Cleavage between the two trimethylsiloxy (TMSO) groups. | nih.gov, researchgate.net |

| Other Significant Ions | [M-15]⁺, [M-31]⁺, m/z 147. | researchgate.net, wiley.com |

In recent years, Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) has largely superseded GC-MS for the analysis of oxylipins, including dihydroxy fatty acids. zenodo.org A significant advantage of LC-MS is its ability to analyze these compounds directly, without the need for derivatization. zenodo.org This reduces sample preparation time and potential artifacts.

LC-MS/MS analysis, typically using electrospray ionization (ESI) in negative ion mode, detects species resulting from the deprotonation of the carboxylic acid group. zenodo.orgnih.gov Tandem mass spectrometry (MS/MS) provides high selectivity and structural information through collision-induced dissociation (CID). The fragmentation patterns are indicative of the hydroxyl group positions. nih.gov For many hydroxylated fatty acids, characteristic fragments include the carboxylate anion and ions formed by alpha-cleavage at the oxidized carbon, which helps pinpoint the location of the hydroxyl groups. nih.gov

High-Resolution Mass Spectrometry (HRMS) coupled with LC offers enhanced specificity and the ability to perform untargeted analysis, identifying a broad range of lipid species in a single run. The high mass accuracy of HRMS aids in the confident identification of compounds like dihydroxy fatty acids in complex biological samples. cncb.ac.cn LC-MS/MS is particularly valuable for quantifying low-abundance oxylipins in biological samples. zenodo.org

Table 2: Comparison of GC-MS and LC-MS/MS for Dihydroxy Fatty Acid Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Source(s) |

| Derivatization | Required (e.g., esterification, silylation) | Not required | zenodo.org |

| Ionization | Electron Ionization (EI) | Electrospray Ionization (ESI), typically negative mode | nih.gov, nih.gov, zenodo.org |

| Key Advantage | Well-established, provides detailed structural fragmentation | Direct analysis, higher throughput, suitable for a wider range of compounds | zenodo.org |

| Primary Detection Mode | Full scan, Selected Ion Monitoring (SIM) | Selected Reaction Monitoring (SRM), Multiple Reaction Monitoring (MRM), HRMS | nih.gov, zenodo.org |

| Structural Information | From EI fragmentation patterns of derivatives | From MS/MS fragmentation of the parent ion | researchgate.net, nih.gov |

High-Performance Thin-Layer Chromatography (HPTLC) offers a high-throughput platform for lipid profiling and fingerprinting. tandfonline.comcsic.es When coupled with mass spectrometry, HPTLC-MS becomes a powerful tool for the identification and semi-quantitative determination of lipid species, including dihydroxy fatty acids, from complex mixtures. tandfonline.comresearchgate.net

In this hyphenated technique, lipids are first separated on an HPTLC plate. csic.es The separated bands can then be analyzed directly from the plate using ambient ionization techniques like Desorption Electrospray Ionization (DESI), or eluted from the plate for subsequent analysis by ESI-MS. tandfonline.comcsic.es This approach allows for the rapid screening of multiple samples in parallel. HPTLC has been used for various applications, including comparative profiling, purity control, and verifying metabolic products. csic.esresearchgate.net The coupling of HPTLC with MS has seen significant growth, providing strategies for obtaining both qualitative and quantitative data on untargeted lipid species. tandfonline.com For instance, HPTLC-MS has been used to identify discriminating fatty acid markers in royal jelly samples. rsc.org

Liquid Chromatography-Mass Spectrometry (LC-MS/MS, HRMS) for Direct Analysis

Sample Preparation and Enrichment Techniques for Dihydroxy Fatty Acids

The low concentration of dihydroxy fatty acids in many biological and environmental samples necessitates effective sample preparation and enrichment steps prior to instrumental analysis. mdpi.com The goal is to isolate the analytes of interest, remove interfering matrix components, and concentrate the sample to improve detection limits. mdpi.com

Commonly used methods for lipid extraction include liquid-liquid extraction (LLE) using solvent systems like the Folch or Bligh and Dyer methods, which use chloroform (B151607)/methanol (B129727) mixtures. mdpi.com Following initial extraction, Solid-Phase Extraction (SPE) is a widely employed technique for fractionating lipid classes and isolating specific groups like dihydroxy fatty acids. mdpi.comnih.gov SPE allows for the selective separation of analytes based on their physical and chemical properties by passing the sample through a solid sorbent. mdpi.com This is particularly useful for purifying low-abundance species from complex lipid extracts. nih.gov

In some contexts, such as analyzing bound fatty acids in archaeological residues, a saponification (alkaline hydrolysis) step is required to release the fatty acids from the matrix before extraction and analysis. nih.govresearchgate.net The entire sample preparation process, from collection to extraction, must be carefully controlled to prevent the degradation or artificial formation of lipids. nih.gov

Quantitative Analysis and Method Validation in Research Contexts

Reliable quantitative analysis of 2,4-Dihydroxydodecanoic acid requires a validated analytical method. Method validation ensures that the analytical procedure is accurate, precise, and reproducible for its intended purpose. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), recovery, and precision (repeatability and reproducibility). researchgate.net

In targeted quantitative studies, stable isotope-labeled internal standards are often used. These standards, which are chemically identical to the analyte but have a higher mass, are added to the sample at the beginning of the preparation process. They co-elute with the analyte and can correct for variations in extraction efficiency and matrix effects during ionization, leading to more accurate quantification.

For example, in HPTLC-based quantification, linearity can be established over a specific concentration range with strong correlation coefficients (R² > 0.995). researchgate.net Recovery experiments assess the efficiency of the extraction procedure, with values typically aimed between 80-120%. researchgate.net Precision is evaluated through repeated measurements, with coefficients of variation (CV) ideally being low, especially for measurements well above the detection limit. researchgate.net Given the low abundance of many dihydroxy fatty acids in biological samples, highly sensitive assays are generally required for their quantification. zenodo.org

Theoretical and Computational Investigations of Dihydroxydodecanoic Acid

Quantum Chemical Modeling for Structural Conformation and Energetic Stability

Quantum chemical modeling, based on the principles of quantum mechanics, is employed to determine the electronic structure, geometry, and energy of molecules. rsc.org Methods like Density Functional Theory (DFT) are particularly useful for studying the structure and reactivity of organic molecules. chemrxiv.org

For 2,4-dihydroxydodecanoic acid, quantum chemical calculations can predict the most stable three-dimensional arrangements of its atoms. This involves identifying the various possible conformers, which arise from the rotation around single bonds, and calculating their relative energies. The presence of two hydroxyl groups and a carboxylic acid group introduces multiple possibilities for intramolecular hydrogen bonding. These interactions play a crucial role in stabilizing certain conformations over others.

A hypothetical study on this compound would likely investigate the following:

Conformational Isomers: The long dodecanoic acid chain allows for numerous rotational isomers. Quantum calculations can identify low-energy conformers, which are the most likely to exist.

Energetic Stability: By calculating the energies of different conformers, researchers can construct a potential energy surface. The minima on this surface correspond to stable conformers, and the energy barriers between them determine the ease of conformational change.

For example, a study on anti-4,5-dihydroxydodecanoic acid demonstrated its stability in deuterated methanol (B129727) (CD3OD) over several weeks at room temperature. However, in deuterated chloroform (B151607) (CDCl3), 20% of the acid converted to the corresponding γ-lactone within 24 hours, indicating the influence of the solvent environment on its stability and reactivity. acs.org

Table 1: Hypothetical Relative Energies of this compound Conformers

| Conformer | Description | Relative Energy (kcal/mol) |

| A | Extended chain, no intramolecular H-bonds | 0 (Reference) |

| B | H-bond between C2-OH and C4-OH | -2.5 |

| C | H-bond between C4-OH and carboxylic acid | -3.1 |

| D | Folded chain conformation | +1.8 |

Note: This table is illustrative and based on general principles of intramolecular interactions. Actual values would require specific quantum chemical calculations.

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the movement of atoms and molecules over time. nih.gov This technique is particularly well-suited for studying the conformational flexibility of long-chain molecules like this compound and their interactions in different environments, such as in solution or within a lipid bilayer. osti.gov

An MD simulation of this compound would typically involve:

System Setup: A model of the molecule is placed in a simulation box, often filled with a solvent like water, to mimic physiological conditions.

Force Field Application: A force field, which is a set of parameters describing the potential energy of the system, is used to calculate the forces between atoms. nih.gov

Integration of Equations of Motion: The simulation proceeds by solving Newton's equations of motion for each atom in the system, generating a trajectory of atomic positions and velocities over time. mdpi.com

From the resulting trajectory, various properties can be analyzed:

Conformational Landscape: MD simulations can explore a wide range of conformations and their probabilities, providing a more comprehensive picture of the molecule's flexibility than static quantum chemical calculations.

Solvation Effects: The simulations can reveal how the molecule interacts with surrounding solvent molecules. The hydroxyl and carboxylic acid groups would be expected to form hydrogen bonds with water, influencing the molecule's solubility and orientation at interfaces.

Intermolecular Interactions: When simulating multiple molecules, MD can be used to study aggregation and self-assembly. For instance, dihydroxy fatty acids have been shown to form supramolecular structures through intermolecular hydrogen bonding and hydrophobic interactions. researchgate.net Studies on very long-chain fatty acids in lipid membranes have shown that their protonation state affects their position and ordering within the bilayer. researchgate.net

Table 2: Typical Parameters Analyzed in MD Simulations of Dihydroxy Fatty Acids

| Parameter | Description | Significance |

| Root Mean Square Deviation (RMSD) | Measures the average deviation of atomic positions from a reference structure over time. | Indicates the stability and conformational changes of the molecule. mdpi.com |

| Radius of Gyration (Rg) | A measure of the molecule's compactness. | Provides insight into the overall shape and folding of the fatty acid chain. |

| Hydrogen Bond Analysis | Counts the number and lifetime of hydrogen bonds (intra- and intermolecular). | Quantifies the key interactions that stabilize the structure and mediate interactions with the environment. |

| Radial Distribution Function (RDF) | Describes the probability of finding a particle at a certain distance from a reference particle. | Characterizes the local structure of the solvent around the molecule. |

Computational Studies of Enzyme-Substrate Interactions and Reaction Mechanisms

Computational methods are invaluable for understanding how substrates like this compound interact with enzymes. plos.org Techniques such as molecular docking and quantum mechanics/molecular mechanics (QM/MM) simulations can elucidate binding modes and catalytic mechanisms. rsc.orgacs.org

Substrate Binding: Molecular docking could be used to predict the most likely binding pose of this compound in the active site of an enzyme. The hydroxyl groups and the carboxylic acid would likely form specific hydrogen bonds and electrostatic interactions with key amino acid residues.

Enzyme-Substrate Complex Dynamics: MD simulations of the enzyme-substrate complex can show how the substrate is stabilized in the active site and how the enzyme conformation might change upon substrate binding. nih.gov

Reaction Mechanism: QM/MM methods can be used to model the chemical reaction itself. In this approach, the active site and the substrate are treated with quantum mechanics to accurately describe bond breaking and formation, while the rest of the enzyme is treated with molecular mechanics. acs.org This could be used to study, for example, the enzymatic oxidation or esterification of this compound.

For instance, computational studies on P450 enzymes have been used to understand how they hydroxylate and decarboxylate fatty acids, showing how the substrate's binding conformation can lead to different reaction products. mdpi.com Similarly, investigations into fatty acid synthases have utilized computational methods to understand the transient protein-substrate interactions that are difficult to capture experimentally. nih.gov

Table 3: Key Amino Acid Interactions in a Hypothetical Enzyme Active Site for this compound

| Amino Acid Residue | Type | Potential Interaction with this compound |

| Arginine/Lysine | Basic, Positively Charged | Forms a salt bridge with the negatively charged carboxylate group. |

| Aspartate/Glutamate | Acidic, Negatively Charged | May act as a general base to deprotonate a hydroxyl group. |

| Serine/Threonine/Tyrosine | Polar, Hydroxyl-containing | Can act as hydrogen bond donors or acceptors with the hydroxyl and carboxyl groups of the substrate. |

| Phenylalanine/Tryptophan | Aromatic | Can form hydrophobic interactions with the aliphatic chain of the fatty acid. |

Future Perspectives and Emerging Research Avenues for 2,4 Dihydroxydodecanoic Acid

Elucidation of Undiscovered Biosynthetic and Metabolic Pathways

The complete biosynthetic and metabolic pathways of 2,4-dihydroxydodecanoic acid and other dihydroxy fatty acids are not yet fully understood, presenting a significant area for future research. While the general mechanisms of fatty acid synthesis and modification are established, the specific enzymes and regulatory networks leading to the formation of dihydroxy fatty acids, particularly with hydroxylation at the C-2 and C-4 positions, remain to be fully characterized.

In many organisms, the biosynthesis of dihydroxy fatty acids often involves cytochrome P450 (CYP) enzymes and epoxide hydrolases (EHs). acs.org Polyunsaturated fatty acids (PUFAs) can be monooxygenated by CYPs to form epoxy-PUFAs, which are then hydrolyzed by EHs to yield dihydroxy-PUFAs. acs.org The specific CYP and EH enzymes responsible for the synthesis of this compound, and the factors that determine the regioselectivity of the hydroxylation, are key questions that need to be addressed. Recent research has highlighted the role of the CYP-EH pathway in the metabolism of various PUFAs and its potential link to neurodegenerative processes and other diseases. acs.orgjst.go.jpnih.gov

In plants, unique biosynthetic routes for dihydroxy fatty acids have been identified. For instance, a "discontinuous" fatty acid elongation pathway has been discovered in the Brassicaceae family, leading to the formation of C24 dihydroxy fatty acids. osti.gov This process involves a variant of a 2-ketoacyl-CoA synthase that acts on a 3-hydroxy intermediate before the fatty acid elongation cycle is complete. osti.gov Investigating whether similar or analogous "discontinuous" pathways exist for the synthesis of shorter-chain dihydroxy fatty acids like this compound in other organisms could be a fruitful area of research.

Furthermore, the metabolism of dihydroxy fatty acids is an active area of investigation. Studies in yeast, such as Saccharomyces cerevisiae, have shown that dihydroxy fatty acids can be further metabolized into various products, including hydroxylactones. researchgate.net The enzymes involved in these subsequent metabolic steps, and the biological significance of the resulting metabolites, are still being elucidated. Understanding these pathways is crucial as dihydroxy fatty acids and their derivatives may have important biological activities.

Future research in this area will likely involve a combination of genomics, transcriptomics, metabolomics, and proteomics to identify the genes, enzymes, and regulatory factors involved in the biosynthesis and metabolism of this compound. The use of advanced analytical techniques will be essential for identifying and quantifying the various intermediates and final products of these pathways.

Development of Novel Biocatalytic Systems for Tailored Production

The development of efficient and selective biocatalytic systems for the production of this compound and other dihydroxy fatty acids is a promising area of research with significant industrial potential. Chemical synthesis of these compounds can be challenging and may produce undesirable byproducts. Biocatalysis, using whole cells or isolated enzymes, offers a more environmentally friendly and highly specific alternative.

A key focus of future research will be the discovery and engineering of enzymes with the desired catalytic activities. This includes fatty acid hydratases, which catalyze the addition of a water molecule to the double bonds of unsaturated fatty acids to form hydroxy fatty acids. researchgate.net Recent studies have utilized bioinformatics to identify new fatty acid hydratases and have demonstrated the potential of dual-enzyme systems to produce dihydroxy fatty acids. researchgate.net

Lipoxygenases (LOXs) are another class of enzymes with potential for the biocatalytic production of dihydroxy fatty acids. Some LOXs exhibit double dioxygenating activity, enabling them to convert polyunsaturated fatty acids into dihydroxy fatty acids. nih.govresearchgate.net A wild-type 12S-LOX from the bacterium Endozoicomonas numazuensis has been shown to be highly efficient in this regard. nih.govresearchgate.net Further exploration of microbial diversity could lead to the discovery of novel LOXs with even higher activity and different specificities.

Metabolic engineering of microorganisms like Escherichia coli also presents a powerful strategy for the production of dihydroxy fatty acids. nih.gov By introducing and optimizing synthetic metabolic pathways, it is possible to produce specific hydroxy fatty acids from simple starting materials. For example, a synthetic pathway for the production of 2,4-dihydroxybutyric acid from homoserine has been successfully constructed in E. coli. nih.gov Similar approaches could be developed for the production of this compound.

Future research will likely focus on:

Enzyme discovery: Screening diverse environments for novel enzymes with fatty acid hydroxylating activity.

Protein engineering: Modifying the structure of known enzymes to improve their activity, stability, and selectivity for producing specific dihydroxy fatty acid isomers.

Metabolic engineering: Designing and optimizing microbial cell factories for the high-yield production of this compound.

Process optimization: Developing efficient bioreactor cultivation and product recovery strategies to make the biocatalytic production economically viable.

Advanced Structural and Conformational Studies on Dihydroxy Fatty Acids

Detailed structural and conformational analysis of this compound and other dihydroxy fatty acids is crucial for understanding their chemical properties and biological functions. The precise three-dimensional arrangement of the molecule, including the stereochemistry of the hydroxyl groups, can significantly influence its interactions with other molecules, such as enzymes and receptors.

Advanced analytical techniques are essential for these studies. High-resolution mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy are powerful tools for determining the chemical structure and stereochemistry of dihydroxy fatty acids. Chiral chromatography techniques are also vital for separating and identifying different stereoisomers.

Future research in this area will likely focus on:

Stereochemical analysis: Developing and applying advanced analytical methods to determine the absolute configuration of the chiral centers in naturally occurring and synthetically produced this compound.

Conformational studies: Using a combination of experimental techniques (e.g., NMR, X-ray crystallography) and computational modeling to investigate the preferred conformations of this compound in different environments (e.g., in solution, in a lipid bilayer).

Structure-activity relationship studies: Correlating the specific structural and conformational features of different dihydroxy fatty acid isomers with their biological activities. This will provide valuable insights into the molecular basis of their function and could guide the design of novel bioactive molecules.

Understanding the detailed structure of these molecules will pave the way for a deeper comprehension of their roles in biological systems and their potential applications.

Exploration of Targeted Chemical Synthesis for Specific Dihydroxydodecanoic Acid Isomers

While biocatalytic methods offer a green and selective approach, targeted chemical synthesis remains a valuable tool for producing specific isomers of this compound that may not be readily accessible through biological means. The ability to synthesize specific stereoisomers is crucial for investigating their individual biological activities and for use as analytical standards.

The chemical synthesis of dihydroxy fatty acids often involves multiple steps and requires careful control of stereochemistry. Key challenges include the stereoselective introduction of the two hydroxyl groups at the C-2 and C-4 positions. Various synthetic strategies have been developed for the synthesis of hydroxylated fatty acids, and these can be adapted and refined for the synthesis of this compound.

Future research in chemical synthesis will likely focus on:

Development of novel stereoselective methods: Designing new and more efficient synthetic routes that allow for the precise control of the stereochemistry at both chiral centers of this compound. This could involve the use of chiral catalysts, auxiliaries, or starting materials.

Asymmetric synthesis: Developing asymmetric synthetic strategies that can produce enantiomerically pure isomers of this compound. This is essential for studying the distinct biological roles of each enantiomer.

Total synthesis of rare or novel dihydroxy fatty acids: Applying advanced synthetic methods to produce dihydroxy fatty acids that are found in nature in only trace amounts or to create novel, non-natural analogues with potentially interesting properties.

Scale-up of synthetic routes: Optimizing synthetic protocols to enable the production of larger quantities of specific this compound isomers for further biological testing and potential applications.

The synergy between advanced chemical synthesis and biological studies will be critical for advancing our understanding of the roles of specific dihydroxy fatty acid isomers and for unlocking their full potential.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing 2,4-Dihydroxydodecanoic acid in laboratory settings?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. For example, a racemic mixture can be prepared via Wittig reaction of aldehydes with stabilized ylides, followed by hydrogenation and hydrolysis. Key steps include esterification (e.g., methyl ester formation), chromatographic separation of diastereomers, and alkaline hydrolysis to yield the final product . Optimization of reaction conditions (e.g., temperature, solvent polarity) is critical to minimize side reactions.

Q. What safety precautions are essential when handling this compound in experiments?

- Methodological Answer : Use personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation. Conduct reactions involving volatile intermediates (e.g., aldehydes) in fume hoods or gloveboxes. Waste must be segregated and disposed via certified hazardous waste management services to prevent environmental contamination .

Q. How can researchers confirm the molecular structure of synthesized this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR (e.g., 500 MHz) to identify hydroxyl protons ( 1.5–2.5 ppm) and carboxyl carbons ( 170–180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H] at m/z 217.2 for CHO) .

- X-ray Crystallography : For absolute stereochemical confirmation, single-crystal diffraction resolves spatial arrangements of hydroxyl and carboxyl groups .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data for this compound isomers be resolved?

- Methodological Answer : Cross-validate data using complementary methods:

- Chiral HPLC : Separate enantiomers using chiral stationary phases (e.g., amylose derivatives) to assess purity .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational models (e.g., density functional theory) to assign erythro vs. threo configurations .

- Isotopic Labeling : Use deuterated analogs (e.g., d-dodecanoic acid) to trace reaction pathways and identify intermediate artifacts .

Q. What strategies optimize the enantiomeric purity of this compound during synthesis?

- Methodological Answer :

- Chiral Catalysis : Employ asymmetric hydrogenation with Ru-BINAP complexes to enhance enantioselectivity (>90% ee) .

- Kinetic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze undesired enantiomers in racemic mixtures .

- Crystallization-Induced Diastereomer Transformation : Recrystallize intermediates (e.g., methyl esters) in polar solvents (ethyl acetate/hexane) to isolate high-purity diastereomers .

Q. How do researchers assess the metabolic stability of this compound in biological systems?

- Methodological Answer :

- In Vitro Assays : Incubate the compound with liver microsomes (e.g., human CYP450 enzymes) and quantify degradation via LC-MS/MS. Monitor hydroxylation or β-oxidation products .

- Stability Studies : Evaluate analyte integrity under physiological conditions (pH 7.4, 37°C) over 24–72 hours. Use stabilizers (e.g., ascorbic acid) to prevent auto-oxidation .

Q. What experimental designs mitigate sample contamination in this compound biomonitoring studies?

- Methodological Answer :

- Blank Controls : Include procedural blanks (solvent-only samples) in every batch to detect background contamination .

- Matrix Adjustment : Normalize urinary concentrations using creatinine levels to account for dilution variability .